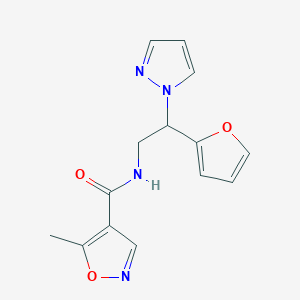

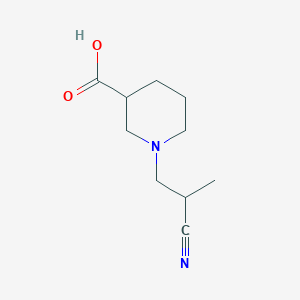

1-(2-Cyanopropyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,3-disubstituted pyrrolidines and piperidines, which could include compounds similar to 1-(2-Cyanopropyl)piperidine-3-carboxylic acid, has been achieved through a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, introducing iodine at the previously unfunctionalized 3-position, and allowing for different substituents to be introduced at C-2 (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2-Cyanopropyl)piperidine-3-carboxylic acid, such as diastereomeric complexes with tartaric acid, has been characterized using single-crystal X-ray analysis, FTIR, and NMR spectroscopies, alongside DFT calculations, showing distinct molecular interactions and conformations (Bartoszak-Adamska et al., 2011).

Chemical Reactions and Properties

The reaction of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid with other chemicals has been studied, such as its formation of hydrogen-bonded complexes with 2,6-dichloro-4-nitrophenol, demonstrating specific interactions and aggregate formations crucial for understanding its chemical behavior (Anioła et al., 2016).

Physical Properties Analysis

The synthesis and characterization of compounds related to 1-(2-Cyanopropyl)piperidine-3-carboxylic acid involve understanding their physical properties through spectroscopic methods (FT-IR, NMR) and X-ray diffraction, providing insights into their stability and molecular conformation (Ban et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid derivatives, such as their antiradical activity, have been investigated, highlighting the importance of substituent effects on the heterocycle's reactivity and potential applications in medicinal chemistry (Tirzite et al., 2002).

Applications De Recherche Scientifique

Structural and Spectroscopic Studies

1-(2-Cyanopropyl)piperidine-3-carboxylic acid and its derivatives are extensively studied in structural chemistry. For instance, the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been characterized through X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations. These studies provide insights into the molecular structure, chemical properties, and potential applications in material science (Bartoszak-Adamska et al., 2011).

Inhibitors in Medicinal Chemistry

Compounds containing 1-(2-Cyanopropyl)piperidine-3-carboxylic acid have been found effective as inhibitors of matrix metalloproteinases (MMPs). These inhibitors demonstrate low nanomolar potency and selectivity, hinting at their potential in therapeutic applications, particularly in treating conditions involving MMPs (Pikul et al., 2001).

Synthesis and Theoretical Studies

The synthesis and theoretical studies of derivatives of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid, such as nipecotic acid, have been explored. These studies include the formation of hydrogen-bonded complexes, which are significant in understanding the chemical behavior and potential applications in synthesis and catalysis (Anioła et al., 2016).

Catalysis

Derivatives of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid have been used in the synthesis of various organic compounds. For example, Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were used as catalysts in the synthesis of certain organic compounds, demonstrating the potential of these derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Organic Synthesis

The compound and its derivatives are used in the organic synthesis of various heterocyclic compounds. This includes the synthesis of piperidines and pyrrolidines, which are crucial in the development of pharmaceuticals and other organic materials (Boto et al., 2001).

Electrochemical Studies

The electrochemical properties of nitriles of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid derivatives have been studied, revealing their potential in electrochemical applications, particularly in the context of cardiovascular activity (Krauze et al., 2004).

Safety and Hazards

Orientations Futures

While specific future directions for “1-(2-Cyanopropyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are important for designing drugs and play a significant role in the pharmaceutical industry . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of the synthesis and applications of piperidine derivatives . It covers recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Propriétés

IUPAC Name |

1-(2-cyanopropyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8(5-11)6-12-4-2-3-9(7-12)10(13)14/h8-9H,2-4,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBUXOUCINMUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC(C1)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanopropyl)piperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)